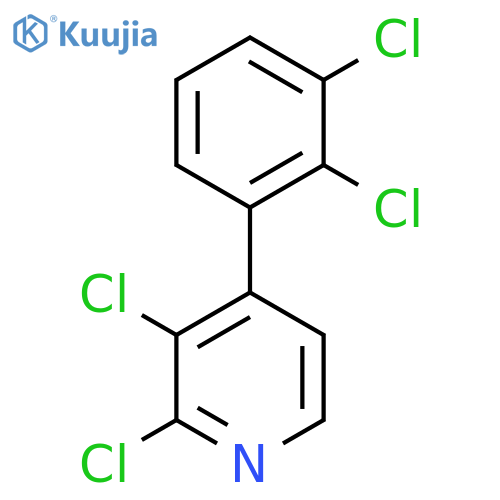Cas no 1361857-44-4 (2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)

1361857-44-4 structure
商品名:2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine
CAS番号:1361857-44-4
MF:C11H5Cl4N
メガワット:292.976098775864
CID:4926830
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine
-
- インチ: 1S/C11H5Cl4N/c12-8-3-1-2-6(9(8)13)7-4-5-16-11(15)10(7)14/h1-5H
- InChIKey: YHYYRGDOXZMSJZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CN=C(C=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 5.3
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024104-1g |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 1g |
$1,780.80 | 2022-03-01 | |
| Alichem | A023024104-500mg |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 500mg |
$980.00 | 2022-03-01 | |
| Alichem | A023024104-250mg |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine |
1361857-44-4 | 97% | 250mg |
$693.60 | 2022-03-01 |
2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1361857-44-4 (2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
